![molecular formula C18H26N2O2 B4746755 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B4746755.png)
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine
Overview
Description
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. MPCC is a morpholine-based compound that has shown promising results in the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor and increases the opening of the chloride ion channel, resulting in a hyperpolarizing effect on the neuron.
Biochemical and Physiological Effects:
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. It also exhibits anticonvulsant activity and has been found to be effective in the treatment of epilepsy. 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has also been shown to improve cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. It has a low toxicity profile and does not exhibit any significant adverse effects. However, its low solubility in water can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine. One potential application is in the development of novel therapeutic agents for the treatment of anxiety, depression, and epilepsy. 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine can also be used as a tool for studying the GABA-A receptor and its role in neurological disorders. Further research is needed to fully understand the mechanism of action of 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is a morpholine-based compound that has shown promising results in the development of novel therapeutic agents. It exhibits a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has several advantages for lab experiments, including its stability and low toxicity profile. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Scientific Research Applications
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been extensively studied for its potential use in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects.
properties
IUPAC Name |
(3-methylpiperidin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15-3-2-8-20(13-15)18(21)17-6-4-16(5-7-17)14-19-9-11-22-12-10-19/h4-7,15H,2-3,8-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQABPJTTLSBBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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